2-Oxopropyl 2-nitrobenzoate
Description
Contextualization within the Broader Class of Nitrobenzoate Esters
Nitrobenzoate esters are a class of organic compounds characterized by a nitro group (-NO₂) and an ester functional group attached to a benzene (B151609) ring. The position of the nitro group and the nature of the alcohol component of the ester influence the compound's chemical and physical properties. Esters of 2-nitrobenzoic acid, the parent acid for 2-Oxopropyl 2-nitrobenzoate (B253500), are known intermediates in various synthetic pathways. wikipedia.orgnist.gov
For instance, simple alkyl esters like methyl 2-nitrobenzoate and ethyl 2-nitrobenzoate are utilized in the synthesis of pharmaceuticals and dyes. wikipedia.orgresearchgate.net The reactivity of these esters is largely dictated by the electron-withdrawing nature of the nitro group, which affects the aromatic ring and the ester carbonyl group. The synthesis of these esters typically involves the esterification of 2-nitrobenzoic acid with the corresponding alcohol in the presence of an acid catalyst. researchgate.netnih.gov
The general structure of a 2-nitrobenzoate ester involves the 2-nitrobenzoyl group attached to an alcohol moiety. In the specific case of 2-Oxopropyl 2-nitrobenzoate, this alcohol moiety would be 2-oxopropanol (acetol).
Significance in Contemporary Synthetic Chemistry and Fundamental Chemical Transformations
While direct evidence of the significance of this compound in contemporary synthetic chemistry is not available, the constituent parts of the molecule suggest potential areas of interest. The 2-nitrobenzoate group is a known precursor to other functional groups. For example, the nitro group can be reduced to an amino group, which is a key transformation in the synthesis of many biologically active molecules. nist.gov
The "2-oxopropyl" or acetonyl group introduces a ketone functionality. Ketones are versatile functional groups in organic synthesis, participating in a wide range of reactions such as nucleophilic additions, aldol (B89426) condensations, and various coupling reactions. The presence of both the nitroaromatic system and a keto group in one molecule could make this compound a potentially useful building block for the synthesis of more complex molecular architectures. However, without specific research on this compound, its role in fundamental chemical transformations remains speculative.
Due to the lack of specific research data, interactive data tables and detailed research findings for this compound cannot be provided.
Structure
3D Structure
Properties
IUPAC Name |
2-oxopropyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-7(12)6-16-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWBMCHVHSEFPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Process Optimization for 2 Oxopropyl 2 Nitrobenzoate
Diverse Esterification Approaches: Mechanistic Insights and Scope
Esterification, the core transformation in the synthesis of 2-oxopropyl 2-nitrobenzoate (B253500), can be achieved through several distinct pathways. Each approach offers unique mechanistic features, advantages, and limitations regarding substrate scope and reaction conditions.
Direct esterification involves the reaction of 2-nitrobenzoic acid with a suitable three-carbon precursor, such as 1-hydroxy-2-propanone (hydroxyacetone) or 1-chloro-2-propanone (chloroacetone). The choice of catalyst is critical for driving the reaction towards high yields.
Conventional acid catalysts like sulfuric acid are effective for esterification but can present challenges in terms of waste and corrosion. google.comontosight.ai Research into heterogeneous solid acid catalysts offers a more sustainable alternative. For instance, modified clays (B1170129) like phosphoric acid-treated Montmorillonite K10 have demonstrated high efficiency in the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org Similarly, mixed metal oxides such as H₃PO₄/TiO₂-ZrO₂ have been employed as active and reusable catalysts for the liquid-phase esterification of aromatic acids, proceeding with high selectivity and yield without the need for water removal. scispace.com The reaction between a carboxylic acid salt and an alkyl halide is another direct route. For example, reacting the potassium salt of a benzoic acid with a bromomethyl ketone in a solvent like dimethylformamide (DMF) can produce the corresponding 2-oxoethyl benzoate (B1203000) ester. mdpi.com
The evaluation of different catalysts is essential for optimizing the synthesis of 2-oxopropyl 2-nitrobenzoate. Key performance indicators include yield, reaction time, catalyst reusability, and waste generation.
Table 1: Comparison of Catalytic Systems for Direct Esterification
| Catalyst System | Precursors | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Homogeneous Acid (e.g., H₂SO₄) | 2-Nitrobenzoic acid, Hydroxyacetone (B41140) | Reflux | High conversion | Corrosive, difficult to separate, generates acidic waste google.com |
| Heterogeneous Solid Acid (e.g., H₃PO₄/TiO₂-ZrO₂) | 2-Nitrobenzoic acid, Hydroxyacetone | 100-150°C | Reusable, environmentally benign, high selectivity scispace.com | May require higher temperatures |
| Basic Conditions (e.g., K₂CO₃) | 2-Nitrobenzoic acid, Chloroacetone | Room Temp, DMF | Mild conditions | Requires halogenated precursor, stoichiometric base mdpi.com |
The Mitsunobu reaction provides a powerful method for synthesizing esters from primary and secondary alcohols with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org This reaction is particularly useful for sterically hindered alcohols or when mild conditions are required. orgsyn.org The synthesis of this compound via this method would involve reacting 2-nitrobenzoic acid with hydroxyacetone in the presence of a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov
The mechanism begins with the formation of a phosphonium (B103445) intermediate from the reaction of PPh₃ and DEAD. organic-chemistry.org This intermediate activates the alcohol, allowing it to be displaced by the carboxylate nucleophile (2-nitrobenzoate). The use of nitrobenzoic acids in this reaction is well-documented, and they serve as effective acidic coupling partners. orgsyn.orgcore.ac.uk While highly effective, a significant drawback of the classical Mitsunobu reaction is the generation of stoichiometric amounts of triphenylphosphine oxide and hydrazide byproducts, which can complicate purification. organic-chemistry.org Newer protocols aim to simplify the removal of these byproducts or use alternative reagents. organic-chemistry.org For instance, nitrosobenzene (B162901) has been demonstrated as an alternative reagent to dialkyl azodicarboxylates for Mitsunobu esterification. nih.gov
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. researchgate.netanton-paar.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. anton-paar.comthieme-connect.com This rate enhancement is due to efficient internal heating of the reaction mixture by direct coupling of microwave energy with polar molecules. anton-paar.com
The esterification of nitrobenzoic acids is particularly amenable to microwave assistance. Studies on the synthesis of ethyl 4-nitrobenzoate (B1230335) have shown that microwave irradiation (e.g., 2450 MHz, 300 W) can lead to high yields in a fraction of the time required for conventional reflux. scirp.orgscirp.org This approach can be applied to the synthesis of this compound, potentially offering a rapid and efficient route. Furthermore, combining microwave heating with solvent-free conditions or the use of solid catalysts can create synergistic effects, further enhancing reaction rates and aligning with green chemistry principles. researchgate.netscirp.orgscirp.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to Days thieme-connect.com | Minutes anton-paar.comthieme-connect.com |
| Energy Input | Conductive heating, less efficient | Direct internal heating, highly efficient anton-paar.com |
| Yield | Often lower to moderate | Often higher researchgate.netthieme-connect.com |
| Side Reactions | More prevalent with long reaction times | Reduced due to short reaction times researchgate.net |
Precursor Design and Strategic Functional Group Interconversions in Synthesis
The synthesis of this compound relies on the availability of its key precursors: a 2-nitrobenzoic acid derivative and a C3 keto-alcohol or keto-halide. The strategic design of these precursors often involves multi-step syntheses and key functional group interconversions (FGIs).
The 2-nitrobenzoate moiety is typically prepared through the nitration of a suitable benzoic acid or toluene (B28343) precursor. For example, the synthesis of related nitroaromatics often involves nitration using a mixture of nitric acid and a catalyst like sulfuric acid or acetic anhydride. google.com A subsequent oxidation of a methyl group to a carboxylic acid, if starting from a nitrotoluene, is a common FGI. sciencesnail.com Conversely, a key FGI in the synthesis of many pharmaceuticals is the reduction of the nitro group to an amine, which highlights the nitro group's role as a versatile synthetic handle. sciencesnail.comresearchgate.net
Green Chemistry Principles and Sustainable Synthesis Routes
Applying green chemistry principles to the synthesis of this compound focuses on improving the process's sustainability by reducing waste, minimizing energy consumption, and using less hazardous materials. ijper.org
The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives include water, supercritical fluids, ionic liquids, and bio-based solvents derived from renewable sources like cellulose (B213188) or terpenes. ijper.orgnih.gov For esterification reactions, greener solvents like acetonitrile (B52724) have been used to replace hazardous chlorinated solvents. jove.com Research has also shown the utility of bio-based ethers such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) in asymmetric synthesis, demonstrating their potential applicability in a broader range of reactions. nih.gov
Waste minimization is a cornerstone of green chemistry, often quantified by metrics like the E-factor (Environmental factor), which measures the mass ratio of waste to desired product. nih.gov Key strategies to reduce waste in esterification processes include:
Catalyst Choice : Switching from stoichiometric reagents (as in some direct esterification or Mitsunobu reactions) to catalytic systems significantly reduces waste. rug.nl The use of heterogeneous, recyclable catalysts is particularly advantageous as it simplifies product purification and eliminates catalyst waste streams. ijstr.orgscispace.comnih.gov
Process Intensification : Techniques like reactive distillation, which combines reaction and separation into a single unit, can improve efficiency and reduce waste. patsnap.com Using continuous flow reactors instead of batch reactors can also lead to better control and less waste. numberanalytics.com
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is fundamental. Esterification reactions that produce only water as a byproduct are inherently more atom-economical than those generating large byproduct molecules.
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Atom Economy Considerations in Synthetic Pathway Design
The principles of green chemistry are increasingly integral to the design of modern synthetic processes, aiming to minimize environmental impact and enhance sustainability. imist.mascispace.com A key metric in this endeavor is atom economy, a concept developed to evaluate the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org It provides a theoretical measure of how many atoms from the reactants are incorporated into the final product and how many are lost as by-products. pearson.comsavemyexams.com The calculation is expressed as a percentage:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 studypulse.au
A high atom economy signifies a more efficient and less wasteful process, as a larger proportion of the starting materials is converted into the target molecule. savemyexams.com This metric is a critical consideration in the early stages of designing a synthetic route for a target compound like this compound, as it directly correlates with waste reduction and more sustainable chemical manufacturing. calculatorsconversion.com
Pathway 1: Fischer-Speier Esterification
This pathway involves the acid-catalyzed reaction between 2-nitrobenzoic acid and 2-hydroxyacetone (acetol). The only by-product in this condensation reaction is water, which contributes to a high atom economy.
Pathway 2: Acylation via Acid Chloride
In this method, the more reactive 2-nitrobenzoyl chloride is reacted with 2-hydroxyacetone. While often proceeding under milder conditions than Fischer-Speier esterification, this pathway generates hydrogen chloride (HCl) as a stoichiometric by-product, which lowers the atom economy.
Pathway 3: Nucleophilic Substitution
This approach uses a salt of the carboxylic acid, such as sodium 2-nitrobenzoate, which reacts with an alkyl halide like 1-chloro-2-propanone. This method generates a salt by-product, in this case, sodium chloride (NaCl). The higher molecular weight of this by-product compared to those in other pathways typically results in a lower atom economy.
The theoretical atom economy for each of these pathways can be calculated to provide a quantitative comparison of their efficiency in principle.
Research Findings & Data
The following table details the reactants, products, and calculated atom economies for the three potential synthetic pathways to this compound.
| Synthetic Pathway | Reactants | Desired Product | By-product(s) | Sum of Reactant MW (g/mol) | Product MW (g/mol) | Theoretical Atom Economy (%) |
|---|---|---|---|---|---|---|
| Fischer-Speier Esterification | 2-Nitrobenzoic Acid + 2-Hydroxyacetone | This compound | H₂O | 241.20 | 223.18 | 92.53% |
| Acylation with Acid Chloride | 2-Nitrobenzoyl Chloride + 2-Hydroxyacetone | This compound | HCl | 259.65 | 223.18 | 85.96% |
| Nucleophilic Substitution | Sodium 2-nitrobenzoate + 1-Chloro-2-propanone | This compound | NaCl | 281.63 | 223.18 | 79.25% |
From the data, the Fischer-Speier esterification route is the most atom-economical synthetic design. Its high efficiency stems from the formation of a very low molecular weight by-product (water). In contrast, the pathway involving nucleophilic substitution with 1-chloro-2-propanone is the least atom-economical due to the generation of sodium chloride, a significantly heavier by-product. While factors such as reaction yield, kinetics, and the cost or hazard of reagents are also crucial in selecting an optimal synthetic route, atom economy provides a fundamental baseline for designing greener and more sustainable chemical processes. calculatorsconversion.com Addition reactions and rearrangement reactions, which can theoretically achieve 100% atom economy, represent the ideal in synthetic design, though they are not always applicable for constructing specific target molecules like esters. acs.org
Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Oxopropyl 2 Nitrobenzoate
Investigations into Nucleophilic and Electrophilic Pathways
The reactivity of 2-Oxopropyl 2-nitrobenzoate (B253500) is largely dictated by the electrophilic nature of its two carbonyl carbons (ester and ketone) and the aromatic ring, which is deactivated by the electron-withdrawing nitro group.
Nucleophilic Attack: The primary sites for nucleophilic attack are the carbonyl carbons. The hydrolysis of benzoate (B1203000) esters, a classic example of nucleophilic acyl substitution, has been studied extensively. In alkaline hydrolysis, a hydroxide (B78521) ion attacks the ester carbonyl, forming a tetrahedral intermediate. semanticscholar.orgrsc.org The rate of this reaction is significantly influenced by substituents on the aromatic ring. For 2-Oxopropyl 2-nitrobenzoate, the ortho-nitro group exerts a strong electron-withdrawing effect, increasing the electrophilicity of the ester carbonyl carbon and thus accelerating the rate of hydrolysis compared to unsubstituted benzoate esters. libretexts.orgcas.cz
Neighboring group participation from the ketone's carbonyl oxygen can also influence the reaction. Studies on related methyl 2-(2-oxopropyl)benzoates have shown that the keto-carbonyl group can participate in the hydrolysis, leading to anchimeric assistance, although participation via a six-membered ring intermediate is generally less favorable than via a five-membered one. rsc.org
The ketone carbonyl of the 2-oxopropyl group is also susceptible to nucleophilic attack. For instance, 2-oxopropyl esters can react with reagents like N-isocyaniminotriphenylphosphorane in the presence of carboxylic acids to form highly substituted 1,3,4-oxadiazole (B1194373) derivatives, demonstrating the reactivity of the keto-moiety. researchgate.net
Electrophilic Pathways: The benzene (B151609) ring of this compound is electron-deficient due to the deactivating nitro and ester groups. Consequently, it undergoes electrophilic aromatic substitution under harsh conditions and primarily at the meta-positions relative to both groups (i.e., at the C4 and C6 positions). vaia.com For example, nitration of methyl benzoate requires forcing conditions and yields the meta-nitro product. vaia.com
In some contexts, the 2-oxopropyl group can be part of a dienophilic system. For example, 2-oxopropyl acrylate, a related structure, can form a cationic intermediate that acts as a highly efficient dienophile in Diels-Alder reactions, showcasing the ability of the 2-oxoalkyl moiety to participate in and accelerate cycloadditions under Lewis acidic conditions. oup.com
| Substituent (in para-position) | Relative Rate Constant (k/kH) | Hammett Substituent Constant (σp) |
|---|---|---|
| -OCH3 | 0.25 | -0.27 |
| -CH3 | 0.50 | -0.17 |
| -H | 1.00 | 0.00 |
| -Cl | 2.37 | +0.23 |
| -Br | 2.82 | +0.23 |
| -NO2 | 78.0 | +0.78 |
This table illustrates the effect of para-substituents on the rate of alkaline hydrolysis of ethyl benzoates, demonstrating the strong rate acceleration by the electron-withdrawing nitro group. libretexts.org
Radical-Mediated and Photochemical Transformations
The nitroaromatic system and the carbonyl groups in this compound make it a substrate for both radical and photochemical reactions.
Radical-Mediated Reactions: Nitroaromatic compounds can accept an electron to form nitro radical-anions. nih.gov These radical anions can be generated through single electron transfer (SET) from various donors, including anionic organo bases. chemrxiv.org While these nitro radical-anions are generally unreactive as damaging species themselves, they are key intermediates in reductive metabolic pathways. nih.gov The nitro group can also participate in radical coupling reactions. For instance, a method for the para-selective C-H amination of nitroarenes proceeds via the generation of aminyl radicals that couple with a nitrobenzene (B124822) complex radical. nih.gov
Photochemical Transformations: The 2-nitrobenzyl group is a well-known photolabile protecting group. Upon UV irradiation, 2-nitrobenzyl derivatives undergo an intramolecular redox reaction, where the excited nitro group abstracts a hydrogen atom from the benzylic position, leading to the formation of a 2-nitrosobenzoate ester. researchgate.netelectronicsandbooks.com For this compound, while lacking a benzylic C-H, related photochemical rearrangements of 2-nitrobenzylidene acetals proceed through the formation of 2-nitrosobenzoic acid ester intermediates. researchgate.net Photolysis of these compounds leads to cleavage of the acetal (B89532) C-O bond, with a preference for cleavage near more electron-withdrawing groups. researchgate.net Furthermore, compounds containing an azido-nitrobenzoate structure can act as photoreactive crosslinkers, where UV light generates a highly reactive nitrene from the azide (B81097) group. scbt.com
Intramolecular Rearrangements and Cyclization Mechanisms
The bifunctional nature of this compound provides opportunities for intramolecular reactions, leading to rearrangements and the formation of cyclic structures.
Intramolecular Rearrangements: A key potential rearrangement involves the migration of the 2-nitrobenzoyl group. In related systems, such as propargylic esters, transition metal catalysts can induce a 1,2- or 1,3-acyloxy migration. For example, platinum-catalyzed reactions of propargylic esters can lead to α-acyloxyketones through the migration of the ester group and subsequent intramolecular nucleophilic attack. jst.go.jp Photochemical irradiation of 2,3-O-o-nitrobenzylideneglycopyranosides results in a rearrangement to give glycoside o-nitrosobenzoates, which can be oxidized to the corresponding o-nitrobenzoates with high regioselectivity. electronicsandbooks.com This suggests that the nitrobenzoyl moiety can undergo controlled intramolecular shifts.
Cyclization Mechanisms: The compound contains the necessary functionalities for various cyclization strategies. The keto-ester functionality is a precursor for Pauson-Khand type reactions. For example, a key step in the synthesis of paecilomycine A involves an intramolecular Pauson-Khand reaction of a substrate prepared using dimethyl 1-diazo-2-oxopropyl phosphonate, a close relative of the 2-oxopropyl moiety. rsc.org
Reductive cyclization is another prominent pathway for nitro-containing compounds. The synthesis of 5-amino-3,4-dihydro-2H-isoquinolin-1-one (5AIQ), a PARP-1 inhibitor, was achieved via the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate. bath.ac.uk This highlights the potential of the nitro group in this compound to participate in cyclizations upon reduction to an amino group, which could then react with the ketone or a derivative thereof. Furthermore, Ugi four-component reaction products containing a 2-bromobenzoic acid moiety can undergo subsequent microwave-assisted intramolecular Ullmann etherification to form dibenz[b,f] semanticscholar.orgvaia.comoxazepine scaffolds, demonstrating a pathway for forming fused heterocyclic systems. researchgate.net
Role in Carbon-Hydrogen (C-H) Activation and Carbene Insertion Chemistry
Modern synthetic chemistry increasingly utilizes C-H activation and carbene insertion reactions, and the structural motifs within this compound are relevant to both fields.
C-H Activation: The nitro group can function as a directing group in transition-metal-catalyzed C-H activation reactions. rsc.org Although typically a meta-director in electrophilic substitution, the nitro group can direct ortho-C-H functionalization (e.g., arylation, alkylation) through the formation of a cyclometallated intermediate with catalysts like palladium or rhodium. rsc.orgsioc-journal.cn This strategy offers an alternative to classical substitution reactions on the nitroarene ring. While the ester group in this compound might compete for coordination, the nitro group's directing ability is a significant aspect of its potential reactivity. The ketone carbonyl can also act as a directing group for C-H functionalization, typically at the ortho position of an aromatic ring attached to it. nih.gov
Carbene Insertion Chemistry: The 2-oxopropyl unit is structurally related to precursors used to generate carbenes. Diazo compounds, such as ethyl diazoacetate, are common precursors for metal-stabilized carbenes that can insert into C-H bonds. wikipedia.orgsnnu.edu.cn Specifically, α-diazoketones are precursors to ketocarbenes. Dimethyl (1-diazo-2-oxopropyl)phosphonate is a well-known reagent (Bestmann-Ohira reagent) used to generate a ketocarbene for alkyne synthesis from aldehydes. rsc.org This suggests that a corresponding diazo derivative of the 2-oxopropyl moiety in the title compound could serve as a precursor for an acylcarbene. This carbene could then undergo intramolecular C-H insertion into the aromatic ring or intermolecular C-H insertion reactions. wikipedia.orgnih.gov The choice of metal catalyst (historically copper, now often rhodium) is crucial for controlling the reactivity and selectivity of these insertions. wikipedia.org
| Carbene Precursor | Catalyst | C-1 Insertion (%) | C-2 Insertion (%) | C-3 Insertion (%) |
|---|---|---|---|---|
| Ethyl diazoacetate | Rh2(OAc)4 | 1 | 63 | 33 |
This table shows the typical regioselectivity for the insertion of a rhodium-stabilized carbene into the C-H bonds of a simple alkane, favoring secondary C-H bonds over primary ones. wikipedia.org
Influence of Substituent Effects on Reaction Selectivity and Rate
The reactivity of this compound is profoundly influenced by the electronic effects of its substituents, namely the ortho-nitro group on the benzoate ring. These effects can be quantitatively described using the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ). libretexts.org
The nitro group is one of the strongest electron-withdrawing groups, with a large positive Hammett σ value (σp = +0.78). semanticscholar.orglibretexts.org This has several consequences:
Increased Electrophilicity: The nitro group strongly withdraws electron density from the aromatic ring and the ester carbonyl group via both inductive and resonance effects. This enhances the rate of nucleophilic attack at the ester carbonyl, as seen in the rapid alkaline hydrolysis of nitrobenzoates compared to other substituted benzoates. semanticscholar.orglibretexts.org
Deactivation of Aromatic Ring: The electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, requiring more vigorous reaction conditions. vaia.com
The Ortho-Effect: For this compound, the nitro group is in the ortho position. The "ortho-effect" is a complex combination of steric hindrance, intramolecular hydrogen bonding, and through-space electronic interactions that are not captured by standard Hammett parameters for meta and para substituents. cas.cz In the case of hydrolysis of phenyl 2-nitrobenzoate, the ortho-nitro group causes significant rate acceleration, which is attributed to a combination of its powerful inductive effect and potential stabilization of the transition state, despite possible steric hindrance. cas.cz
Theoretical and Computational Chemistry of 2 Oxopropyl 2 Nitrobenzoate
Quantum Chemical Investigations of Electronic Structure
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination
No published studies were found that specifically calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for 2-Oxopropyl 2-nitrobenzoate (B253500). Such an analysis would be crucial for understanding its chemical reactivity and electronic properties. Frontier molecular orbital theory posits that the HOMO and LUMO are the key orbitals involved in chemical reactions. taylorandfrancis.comlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The HOMO-LUMO energy gap is an important indicator of molecular stability. researchgate.net
Charge Distribution and Electrostatic Potential Mapping
Specific data on the charge distribution and molecular electrostatic potential (MEP) map for 2-Oxopropyl 2-nitrobenzoate is not available. An MEP map would identify the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interaction sites. researchgate.netresearchgate.net Generally, the nitro group creates a strong electron-withdrawing effect, leading to a positive electrostatic potential on adjacent atoms, while the oxygen atoms of the nitro and ester groups would exhibit negative potential. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
There is no available research detailing the conformational analysis or the potential energy surface map of this compound. A conformational analysis would identify the most stable three-dimensional arrangements of the molecule, which are determined by the rotation around its single bonds. Studies on similar molecules, such as adamantyl-based ester derivatives, have utilized X-ray diffraction and computational methods to determine preferred conformations, like synclinal arrangements. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are used to study the dynamic behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. nih.govacs.org These simulations provide valuable information on how a molecule might behave in a condensed phase or a biological system. researchgate.netmdpi.com
Density Functional Theory (DFT) Applications to Spectroscopic Properties and Reactivity Prediction
While Density Functional Theory (DFT) is a widely used method for predicting spectroscopic properties and reactivity, no specific DFT studies on this compound are available. uwaterloo.casemanticscholar.org DFT calculations could predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. nih.govresearchgate.net Furthermore, DFT-based reactivity descriptors could quantify its electrophilicity and nucleophilicity, offering predictions about its chemical behavior in reactions. ajchem-a.comresearchgate.net For example, DFT calculations on 2'-nitroflavone, which also contains a 2-nitrophenyl group, helped to explain its molecular geometry and potential binding sites. iucr.org
Advanced Spectroscopic and Crystallographic Research on 2 Oxopropyl 2 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Multi-dimensional NMR Techniques (e.g., 2D NMR, HSQC, HMBC) for Complex Structure Assignments
For a molecule like 2-oxopropyl 2-nitrobenzoate (B253500), one-dimensional (1D) NMR (¹H and ¹³C) provides initial data, but two-dimensional (2D) techniques are crucial for unambiguous assignments.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton (¹H) signals with their directly attached carbon (¹³C) atoms. It is invaluable for definitively assigning which protons are bonded to which carbons, simplifying the analysis of both spectra. researchgate.net For 2-oxopropyl 2-nitrobenzoate, HSQC would link the signals of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons to their corresponding carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds. researchgate.net This is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations between the protons of the methylene group and the carbonyl carbons of both the ester and ketone functionalities, as well as the quaternary carbon of the aromatic ring to which the ester is attached. This confirms the connectivity between the nitrobenzoate and the 2-oxopropyl fragments.
The combination of these techniques allows for a complete and confident assignment of all proton and carbon signals, which is especially important when analyzing complex regions of the spectrum or differentiating between isomers. researchgate.net
Chemical Shift Analysis and Stereochemical Assignments
The chemical shift (δ) of each nucleus in an NMR spectrum is highly sensitive to its electronic environment. In this compound, the electron-withdrawing nature of the nitro group (NO₂) and the carbonyl groups (C=O) significantly influences the chemical shifts.
¹H NMR: Protons on the aromatic ring are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the aromatic ring current and the nitro group. Protons on the oxopropyl chain, specifically the methylene group adjacent to the ester oxygen and the ketone, would also be downfield relative to a simple alkane.
¹³C NMR: The carbon atoms of the two carbonyl groups are highly deshielded and appear at the low end of the spectrum. Based on studies of the analogue 2-(adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate, the ketone carbonyl carbon appears around δ 207 ppm, while the ester carbonyl carbon is observed near δ 165 ppm. mdpi.com The aromatic carbons are found in the δ 120-150 ppm range, with their exact shifts influenced by the position of the nitro group.
The following table illustrates the expected chemical shifts for this compound, based on data from structural analogues.
| Atom/Group | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.5 - 8.5 | 120 - 135 |
| Aromatic C-NO₂ | - | ~148 |
| Aromatic C-COO | - | ~130 |
| Ester C=O | - | ~165 |
| Ketone C=O | - | ~207 |
| Methylene (-CH₂-) | ~5.0 | ~65 |
| Methyl (-CH₃) | ~2.2 | ~28 |
This table presents illustrative data based on known spectral information for closely related compounds. mdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformation Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. conicet.gov.ar These methods are excellent for identifying functional groups, as each group has characteristic absorption or scattering frequencies.
For this compound, key functional groups produce distinct signals. Research on the closely related 2-(adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate using Attenuated Total Reflection (ATR)-FTIR provides relevant frequency assignments. mdpi.com
| Vibrational Mode | Functional Group | Reported Frequency (cm⁻¹) | Significance |
| C=O Stretch (Ester) | R-COO-R' | ~1731 | Confirms the presence of the ester linkage. |
| C=O Stretch (Ketone) | R-CO-R' | ~1709-1723 | Confirms the presence of the ketone group. |
| N=O Asymmetric Stretch | Ar-NO₂ | ~1530 | Characteristic strong absorption for the nitro group. |
| C-O Stretch | Ester/Ether | ~1300 - 1020 | Relates to the stretching of the C-O single bonds in the ester group. |
These vibrational frequencies are diagnostic for the presence and chemical environment of the principal functional groups within the molecule. The ester carbonyl stretch at a relatively high wavenumber (~1731 cm⁻¹) is consistent with an aryl benzoate (B1203000) structure. The distinct, strong absorption for the nitro group is a key identifier. mdpi.com Raman spectroscopy would provide complementary information, particularly for the vibrations of the aromatic ring and other less polar bonds. conicet.gov.ar
High-Resolution Mass Spectrometry (HRMS) in Mechanistic Studies and Product Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.
For this compound (molecular formula C₁₀H₉NO₅), HRMS would be used to confirm its identity by matching the experimentally measured mass to the calculated theoretical mass.
Theoretical Exact Mass Calculation:
Formula: C₁₀H₉NO₅
Calculated Monoisotopic Mass: 223.0481 g/mol
Expected Ion (e.g., [M+H]⁺): 224.0553 m/z
Expected Ion (e.g., [M+Na]⁺): 246.0375 m/z
In research, HRMS is critical for verifying the successful synthesis of the target compound, identifying byproducts, and analyzing fragments to elucidate the structure of unknown products or reaction intermediates. Its high sensitivity and accuracy make it an indispensable tool for mechanistic studies.
X-ray Crystallography for Solid-State Structural and Crystal Packing Insights
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure and how the molecules pack together in the crystal lattice can be generated.
Studies on the analogue 2-(adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate reveal key structural features that are directly applicable to the core framework of this compound. researchgate.net The analysis shows that these molecules adopt a synclinal conformation, which describes the torsion angle around the central C-O-C-C bond system of the ester group. researchgate.netmdpi.com Specifically, the C(ester)-O-CH₂-C(ketone) torsion angle is reported to be approximately -70°. researchgate.net This conformation is a result of balancing steric and electronic effects within the molecule.
The crystal structure of this analogue also reveals that the asymmetric unit—the smallest unique part of the crystal lattice—contains two independent molecules (Z'=2). mdpi.com This indicates slight differences in the conformation or environment of the two molecules in the solid state.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
Weak C-H···O Hydrogen Bonds: The slightly acidic protons on the aromatic ring and the oxopropyl chain can form weak hydrogen bonds with the oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups of neighboring molecules. researchgate.net These interactions, though individually weak, collectively play a significant role in the crystal packing.
Dipole-Dipole Interactions: The highly polar nitro and carbonyl groups create significant molecular dipoles, leading to electrostatic attractions between molecules.
π-π Stacking: The electron-deficient nitrobenzoate rings can stack with adjacent rings, an interaction that helps to organize the molecules into layers or columns within the crystal. nih.gov
In related structures, these interactions dictate a head-to-tail packing arrangement, optimizing the attractive forces and minimizing repulsion to form a stable, ordered crystalline solid. researchgate.net
Elucidation of Crystal Packing Architectures and Their Chemical Implications
The three-dimensional arrangement of molecules in the solid state is dictated by a subtle interplay of intermolecular forces, which in turn influences the material's physical properties. While a complete crystal structure for this compound itself is not extensively documented in publicly available literature, detailed crystallographic studies on closely related analogues provide significant insights into its likely crystal packing architecture and the chemical principles governing it. Research on compounds like 2-acetylphenyl 2-nitrobenzoate and 2-(adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate reveals the critical role of the ortho-nitro group in determining molecular conformation and the subsequent supramolecular assembly.
Conformational Analysis and Intramolecular Interactions
The substitution pattern on the benzoate ring is a primary determinant of the molecule's conformation. In a study of 2-acetylphenyl 2-nitrobenzoate, an analogue where a 2-acetylphenyl group replaces the 2-oxopropyl group, single-crystal X-ray diffraction revealed a remarkably planar molecular conformation. iucr.orgresearchgate.net The dihedral angle between the two aromatic fragments in this ortho-nitro isomer was found to be only 6.12(7)°, indicating that the phenyl rings are nearly parallel. iucr.orgresearchgate.net This near-planarity is a direct consequence of the steric hindrance imposed by the bulky nitro group at the ortho-position. The nitro group itself lies essentially in the plane of its host phenyl ring. iucr.org
Further analysis identified short intramolecular contacts that stabilize this conformation. In 2-acetylphenyl 2-nitrobenzoate, short non-bonded distances are observed between the ether oxygen and the oxygen atoms of both carbonyl groups [O1···O3 and O1···O5 = 2.885(1) and 2.704(1) Å, respectively]. iucr.org These intramolecular interactions help to lock the molecule into its observed planar arrangement.
In a different derivative, 2-(adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate, where a bulky adamantane (B196018) group is attached to the oxoethyl moiety, the conformation is described by key torsion angles. mdpi.comresearchgate.net Studies show that such derivatives consistently adopt a synclinal conformation, with the torsion angle between the two carbonyl groups (τ2) ranging from 70° to 86°. mdpi.com The steric repulsion from the ortho-nitro substituent also induces a significant twist between the carboxylate group and the benzene (B151609) ring (τ3). mdpi.com
Table 1: Key Structural Parameters for Analogues of this compound
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| 2-acetylphenyl 2-nitrobenzoate | Dihedral Angle (between aromatic fragments) | 6.12(7)° | iucr.orgresearchgate.net |
| Packing Coefficient | 0.771 | researchgate.net | |
| 2-(adamantan-1-yl)-2-oxoethyl 2-nitrobenzoate (Molecule A & B) | Torsion Angle τ2 (C11—C12—O1—C13) | -70.96°, -70.23° | researchgate.net |
| Torsion Angle τ3 (O1—C13—C14—C15) | 126.4°, 130.00° | researchgate.net |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For 2-acetylphenyl 2-nitrobenzoate, the crystal packing is stabilized by a combination of C—H···O hydrogen bonds and π–π stacking interactions. iucr.org The near-parallel orientation of the phenyl rings facilitates these π–π interactions, leading to the formation of ladder-like chains within the crystal structure. iucr.orgresearchgate.net This efficient packing is reflected in its high packing coefficient of 0.771. researchgate.net
In contrast, the introduction of a very bulky group, such as the adamantane moiety in 2-(adamantan-1-yl)-2-oxoethyl benzoate derivatives, can lead to a "looser-packed crystal packing system". mdpi.comnih.gov The adamantane group can reduce the efficiency of intermolecular π–π or C–H···π interactions compared to less bulky analogues. mdpi.com The molecules in these crystals often arrange in a head-to-tail pattern, where the adamantane moiety of one molecule interacts with the phenyl moiety of another. mdpi.com
Chemical Implications of Packing Architectures
The specific crystal packing architecture, dictated by molecular conformation and intermolecular forces, has significant chemical implications. The steric influence of the ortho-nitro group in this compound and its analogues is a dominant factor. It forces a significant twist relative to the ester group, which can influence the molecule's reactivity and electronic properties.
Role of 2 Oxopropyl 2 Nitrobenzoate in Complex Organic Synthesis and Derivatization
Utilization as a Key Synthetic Building Block and Intermediate
In the intricate field of organic synthesis, "building blocks" are fundamental molecular units that can be assembled to create more complex structures. cymitquimica.com 2-Oxopropyl 2-nitrobenzoate (B253500) and its isomers, such as 2-oxopropyl 4-nitrobenzoate (B1230335), are recognized as key intermediates and building blocks in various synthetic pathways. ambeed.comthieme-connect.de The value of this compound lies in the reactivity of its distinct functional groups: the ketone, the ester, and the nitroaromatic ring, which can all participate in or be used to direct a wide range of chemical reactions.
A key application of related structures is seen in the total synthesis of natural products. For instance, the conjugate addition of a furan (B31954) to 1-acetylvinyl 4-nitrobenzoate, an isomer of the 4-nitro derivative of the title compound, serves as a critical step in the synthesis of rehmanones B and C, which are natural furan derivatives. thieme-connect.com In this context, the oxopropyl benzoate (B1203000) moiety acts as a crucial electrophilic partner, enabling the formation of a key carbon-carbon bond.
Furthermore, research into adamantane-based ester derivatives has highlighted that the adamantyl group can be an effective building block for creating 2-oxopropyl benzoate derivatives. researchgate.netmdpi.com This underscores the modular nature of this class of compounds, where different fragments can be combined to generate a library of molecules with diverse properties. The 2-oxopropyl group itself is a recurring motif in various synthetic intermediates, such as tert-butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate, which is also considered a key intermediate in other synthetic endeavors. thieme-connect.de
The general synthetic route to compounds like 2-Oxopropyl 2-nitrobenzoate often involves the reaction between a salt of the corresponding nitrobenzoic acid, such as potassium 2-nitrobenzoate, and a halo-acetone, like chloro- or bromoacetone. orgsyn.org This straightforward preparation makes it an accessible building block for more elaborate synthetic campaigns.
Table 1: Examples of Synthetic Intermediates Containing the Oxopropyl Moiety
| Compound Name | Role in Synthesis | Reference |
| 1-Acetylvinyl 4-nitrobenzoate | Intermediate in the synthesis of rehmanones B and C | thieme-connect.com |
| 2-(Adamantan-1-yl)-2-oxoethyl benzoates | Derivatives synthesized from adamantyl building blocks | researchgate.netmdpi.com |
| tert-Butyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate | Key synthetic intermediate | thieme-connect.de |
| This compound | Organic building block | ambeed.combldpharm.com |
Strategies for Derivatization and Functionalization of the Compound
The structure of this compound offers multiple sites for derivatization and functionalization, allowing chemists to tailor its properties for specific applications. The primary sites for modification are the ketone carbonyl group, the aromatic ring, and the ester linkage.
One common strategy involves reactions at the ketone. For example, the ketone can be reduced to a secondary alcohol. This transformation is particularly valuable as it introduces a chiral center, and asymmetric reduction can lead to enantiomerically enriched products. The resulting alcohol can be further functionalized or used in subsequent synthetic steps. A related prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, has been successfully used in asymmetric reductions to produce chiral chlorohydrins, which are versatile building blocks for pharmaceuticals. nih.gov
The nitroaromatic ring is another key site for functionalization. The nitro group is a strong electron-withdrawing group and can be reduced to an amine. This amino group can then participate in a wide array of reactions, such as amide bond formation or the construction of heterocyclic rings. nih.gov For example, the synthesis of novel chemical entities with potential anticancer activity has been achieved starting from nitrobenzoic acid derivatives. unipd.it Additionally, the aromatic ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the directing effects of the existing substituents.
The ester bond can be cleaved via hydrolysis under acidic or basic conditions to yield 2-nitrobenzoic acid and acetone (B3395972). While this might seem like a simple degradation, it can be a strategic step to unmask a carboxylic acid or to remove the oxopropyl group after it has served its synthetic purpose. The synthesis of 2-oxopropyl benzoate derivatives often involves the reaction of a carboxylic acid with a halo-ketone, a reaction that can be reversed or modified. mdpi.com
Finally, more complex transformations can involve multiple parts of the molecule simultaneously. For instance, the reductive cyclization of related nitrobenzoate derivatives, such as methyl 2-cyanomethyl-3-nitrobenzoate, has been used to synthesize complex heterocyclic systems like 5-aminoisoquinolin-1(2H)-one, a PARP-1 inhibitor. bath.ac.uk This demonstrates how the interplay between the nitro group and another functional group on the ring can be exploited to build intricate molecular architectures.
Table 2: Potential Functionalization Strategies for this compound
| Functional Group | Reaction Type | Potential Product |
| Ketone | Reduction | 1-Hydroxypropyl 2-nitrobenzoate |
| Ketone | Reductive Amination | 1-(Alkylamino)propyl 2-nitrobenzoate |
| Nitro Group | Reduction | 2-Oxopropyl 2-aminobenzoate |
| Ester | Hydrolysis | 2-Nitrobenzoic acid |
| Aromatic Ring | Nucleophilic Aromatic Substitution | Derivatives with modified ring substituents |
Precursor in the Synthesis of Novel Chemical Entities for Research Applications
A primary role of this compound in modern organic chemistry is to serve as a precursor for the synthesis of novel chemical entities intended for research and development. Its utility stems from its capacity to be transformed into a wide variety of more complex molecules with potential biological or material science applications.
A significant area of application is in the synthesis of heterocyclic compounds. The nitro group in the 2-position of the benzoate ring is strategically placed to participate in cyclization reactions. For example, after reduction of the nitro group to an amine and suitable modification of the oxopropyl side chain, intramolecular condensation can lead to the formation of various nitrogen-containing heterocycles. This strategy is analogous to the synthesis of quinazolinone derivatives from 2-aminobenzoic acid precursors. arabjchem.org
The compound also serves as a precursor for creating molecules with potential therapeutic value. For instance, the synthesis of novel compounds with potential anticancer or antituberculosis activities often starts from building blocks containing nitro groups. unipd.itacs.org The 2-oxopropyl moiety can be converted into other functional groups found in bioactive molecules. A key example is the chemoenzymatic synthesis of β-adrenolytic agents (beta-blockers), where a related prochiral ketone, 2-(3-chloro-2-oxopropyl)-1H-isoindole-1,3(2H)-dione, is a precursor to a central chiral building block. nih.gov The asymmetric reduction of this ketone establishes the stereocenter that is crucial for the biological activity of these drugs.
Furthermore, this compound derivatives can be used in the synthesis of natural products and their analogues. The synthesis of rehmanones A, B, and C from a related 4-nitrobenzoate precursor exemplifies this application. thieme-connect.com Such syntheses are crucial for confirming the structure of natural products, studying their biological activity, and developing more potent or stable analogues.
The development of novel chemical probes for biological research is another area where this precursor finds use. For example, a related 2-nitrobenzoic acid derivative was used to synthesize a photocleavable biotin (B1667282) probe. nih.gov This suggests that the 2-nitrobenzoate unit can be incorporated into larger molecular systems to act as a photolabile linker, which can be cleaved by light to release a molecule of interest in a controlled manner.
Decomposition Pathways and Environmental Fate Studies of 2 Oxopropyl 2 Nitrobenzoate in Research Contexts
Thermal Stability and Unraveling Decomposition Mechanisms
Direct experimental data on the thermal decomposition of 2-Oxopropyl 2-nitrobenzoate (B253500) is limited in publicly available literature. However, insights into its thermal stability can be inferred from studies on related nitroalkyl benzoates. Theoretical studies on the thermal decomposition of nitroalkyl benzoates suggest that these compounds likely undergo a one-step elimination reaction to yield a nitroalkene and benzoic acid. researchgate.netnih.gov This process is believed to proceed through a polar, six-membered transition state. nih.gov
The activation energy for such decomposition is influenced by the substitution pattern on the ester and the polarity of the medium. nih.gov For instance, research on nitroethyl benzoate (B1203000) indicates a Gibbs free energy of activation of approximately 35 kcal/mol for its thermal decomposition in the gas phase. researchgate.net It is plausible that 2-Oxopropyl 2-nitrobenzoate would follow a similar decomposition pathway, yielding 1-nitroprop-1-en-2-one and 2-nitrobenzoic acid. The presence of the oxo- group on the propyl chain may influence the reaction kinetics. Further experimental studies are required to determine the precise thermal decomposition mechanism and kinetics for this compound.
A safety data sheet for a related compound, methyl 4-nitrobenzoate (B1230335), indicates that it is stable under normal conditions but can decompose upon heating, releasing irritating gases and vapors. fishersci.com This suggests that thermal decomposition of nitrobenzoate esters, in general, leads to the breakdown of the molecule.
Table 1: Inferred Thermal Decomposition of this compound
| Reactant | Proposed Products | Decomposition Mechanism |
| This compound | 1-nitroprop-1-en-2-one + 2-Nitrobenzoic acid | One-step polar elimination |
Photochemical Degradation Pathways and Quantum Yields
The quantum yield, a measure of the efficiency of a photochemical process, for the photolysis of nitroaromatic compounds varies depending on the substitution on the aromatic ring. For example, the presence of methyl groups can significantly increase the quantum efficiency compared to unsubstituted nitrobenzene (B124822). umich.edu Conversely, substitution adjacent to the nitro group can decrease the quantum efficiency. umich.edu In the case of this compound, the presence of the ester group ortho to the nitro group might influence its photochemical reactivity.
Studies on nitrobenzyl derivatives have shown that they can undergo photooxygenation to form hydroperoxy ethers, which can then hydrolyze to aldehydes and hydrogen peroxide. cdnsciencepub.com The quantum yields for these reactions are pH-dependent, with some compounds showing base catalysis. cdnsciencepub.com It is conceivable that this compound could undergo similar photochemical transformations, potentially leading to the cleavage of the ester bond or modification of the nitro group. However, without direct experimental data, the precise photochemical degradation pathways and quantum yields for this compound remain speculative.
Hydrolytic Stability under Varied Chemical Conditions
The hydrolytic stability of this compound is dictated by the susceptibility of its ester linkage to cleavage. Research on the hydrolysis of substituted methyl benzoates in aqueous solutions indicates that the reaction rate is significantly dependent on pH. oieau.fr In alkaline conditions (pH > 5), the hydrolysis is consistent with a mechanism involving the addition of a hydroxide (B78521) ion to the carbonyl carbon of the ester group. oieau.fr
The rate of hydrolysis is also influenced by the nature of the substituents on the benzene (B151609) ring. oieau.fr Electron-withdrawing groups, such as a nitro group, generally increase the rate of hydrolysis, while electron-donating groups decrease it. oieau.fr For methyl 4-nitrobenzoate, the hydrolysis half-life at pH 8 and 10°C is estimated to be 0.1 years, whereas for methyl benzoate it is 1.8 years. oieau.fr Given that this compound has a nitro group in the ortho position, its hydrolysis rate is expected to be enhanced compared to an unsubstituted benzoate ester.
Table 2: Factors Influencing Hydrolytic Stability of Benzoate Esters
| Factor | Influence on Hydrolysis Rate | Reference |
| pH | Increases with increasing pH (base-catalyzed) | oieau.fr |
| Ring Substituents | Electron-withdrawing groups increase the rate | oieau.fr |
| Temperature | Increases with increasing temperature | oieau.fr |
| Leaving Group | More stable leaving groups can increase the rate | nih.gov |
Biotransformation and Biodegradation Research: Metabolic Pathways and Enzyme Activities
While direct studies on the biodegradation of the entire this compound molecule are scarce, extensive research exists on the microbial degradation of its core component, 2-nitrobenzoate (2-NBA). This provides a strong foundation for understanding the likely initial steps in the biotransformation of the parent compound, which would likely involve the enzymatic hydrolysis of the ester bond to release 2-nitrobenzoic acid and 1-hydroxypropan-2-one. Following this, the degradation of 2-nitrobenzoic acid would proceed along well-documented pathways.
Microorganisms have evolved two primary strategies for the degradation of nitroaromatic compounds: oxidative and reductive pathways. biocyc.org
Reductive Pathways:
In reductive pathways, the nitro group is initially reduced to a hydroxylamino group and subsequently to an amino group, with the eventual release of ammonia. biocyc.org
Via 3-hydroxyanthranilate: Pseudomonas fluorescens strain KU-7 degrades 2-NBA through a reductive pathway where 2-NBA is first converted to 2-hydroxylaminobenzoate. nih.govnih.gov This intermediate is then transformed into 3-hydroxyanthranilate by a mutase. nih.gov The aromatic ring of 3-hydroxyanthranilate is subsequently cleaved by a dioxygenase. biocyc.org The initial reduction is catalyzed by a NADPH-dependent 2-nitrobenzoate nitroreductase (NbaA). nih.govasm.org
Via Anthranilate: Burkholderia terrae strain KU-15 also utilizes a reductive route for 2-NBA degradation, but the pathway branches at 2-hydroxylaminobenzoate to form both anthranilate and 3-hydroxyanthranilate. nih.gov
Oxidative Pathway:
In the oxidative pathway, the nitro group is removed as nitrite.
Arthrobacter sp. strain SPG degrades 2-NBA via an oxidative pathway. nih.govtec.mx The initial step involves the conversion of 2-NBA to salicylate (B1505791) and nitrite, a reaction catalyzed by 2-nitrobenzoate-2-monooxygenase. nih.gov The salicylate is then hydroxylated to form catechol, which undergoes ring cleavage by catechol-1,2-dioxygenase. nih.gov
Table 3: Microbial Degradation Pathways of 2-Nitrobenzoate
| Organism | Pathway Type | Key Intermediates | Key Enzymes | Reference |
| Pseudomonas fluorescens KU-7 | Reductive | 2-Hydroxylaminobenzoate, 3-Hydroxyanthranilate | 2-Nitrobenzoate nitroreductase (NbaA), 2-Hydroxylaminobenzoate mutase (NbaB), 3-Hydroxyanthranilate 3,4-dioxygenase | biocyc.orgnih.govnih.gov |
| Burkholderia terrae KU-15 | Reductive | 2-Hydroxylaminobenzoate, Anthranilate, 3-Hydroxyanthranilate, Catechol | Anthranilate 1,2-dioxygenase, 2-Amino-3-carboxymuconate 6-semialdehyde decarboxylase | nih.gov |
| Arthrobacter sp. SPG | Oxidative | Salicylate, Catechol | 2-Nitrobenzoate-2-monooxygenase, Salicylate hydroxylase, Catechol-1,2-dioxygenase | nih.govtec.mx |
The ability of various soil and water bacteria to degrade 2-nitrobenzoate suggests that this compound, upon initial hydrolysis, would likely be susceptible to microbial degradation in the environment. The specific pathway followed would depend on the microbial communities present.
Advanced Analytical Methodologies for Research and Characterization of 2 Oxopropyl 2 Nitrobenzoate
Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are powerful tools for separating "2-Oxopropyl 2-nitrobenzoate" from starting materials, byproducts, and other impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the compound's volatility and thermal stability. bitesizebio.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and efficient method for the analysis of non-volatile or thermally labile compounds. bitesizebio.comnih.gov Given that "this compound" is an ester, HPLC is well-suited for its analysis. The technique separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. elementlabsolutions.com For purity assessment, a high-purity standard of the compound is typically used to establish a reference retention time and peak area. The purity of a synthesized batch can then be determined by comparing its chromatogram to the standard.
Reaction monitoring via HPLC allows for the tracking of the consumption of reactants (e.g., 2-nitrobenzoic acid) and the formation of the product ("this compound"). google.com This is crucial for optimizing reaction conditions such as temperature, time, and catalyst loading. A typical HPLC method for a compound like "this compound" would involve a reversed-phase column.
Table 1: Illustrative HPLC Parameters for Analysis of 2-Oxopropyl 2-nitrobenzoate (B253500)
| Parameter | Value |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) rsc.org |
| Mobile Phase | Acetonitrile (B52724) and water with 0.1% Trifluoroacetic Acid (TFA) rsc.org |
| Gradient | 40-60% Acetonitrile over 60 minutes nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C nih.gov |
This table presents a hypothetical but representative set of HPLC conditions based on methods for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. phenomenex.com The sample is vaporized and separated in a gaseous mobile phase. bitesizebio.com As a keto ester, "this compound" may be amenable to GC-MS analysis, provided it does not decompose at the temperatures required for volatilization. nih.govresearchgate.net GC-MS is particularly useful for identifying and quantifying impurities, even at trace levels. The mass spectrometer provides structural information based on the fragmentation pattern of the eluted compounds, allowing for definitive identification.
In the context of reaction monitoring, GC-MS can provide a detailed profile of all volatile components in the reaction mixture. This can reveal the presence of side-products that might not be easily detectable by other methods.
Table 2: Representative GC-MS Conditions for the Analysis of Keto Esters
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min chromatographyonline.com |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
This table provides typical GC-MS parameters for the analysis of organic compounds of similar volatility and functionality.
Spectrophotometric Quantification Methods in Reaction Kinetics and Yield Determination
The presence of the nitroaromatic ring in "this compound" results in strong UV-Visible absorption, making it an ideal candidate for spectrophotometric analysis. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For yield determination, a sample of the final product is dissolved in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). By comparing this absorbance to a calibration curve prepared from solutions of a known concentration of a pure standard, the concentration of the product in the sample can be accurately determined.
In the study of reaction kinetics, the change in absorbance over time can be monitored to determine the rate of formation of "this compound". For instance, in the synthesis of the compound, aliquots can be taken from the reaction mixture at various time points, diluted, and their absorbance measured. This data can be used to determine the reaction order and rate constant. A related compound, 5,5′-dithiobis(2-nitrobenzoic acid), is famously used in a colorimetric assay where the formation of the thiolate anion is monitored spectrophotometrically. nih.govnih.gov
Table 3: Research Findings on Spectrophotometric Analysis of a Structurally Related Compound
| Analyte | Method | λmax | Application | Reference |
| 5-thio-2-nitrobenzoic acid (TNB) | HPLC with UV detection | 326 nm | Quantification of thiols | researchgate.net |
| Thiol-DTNB adduct | Spectrophotometry | 412 nm | Kinetic assays | nih.gov |
This table showcases the application of spectrophotometry for quantitative analysis of compounds containing the 2-nitrophenyl moiety, indicating the feasibility of similar methods for "this compound".
The selection of the appropriate analytical methodology is contingent on the specific research question. For routine purity checks and yield determination, HPLC and UV-Vis spectrophotometry are often the methods of choice due to their robustness and high throughput. For detailed impurity profiling and structural elucidation of byproducts, the enhanced separation and detection capabilities of GC-MS are invaluable.
Future Directions and Emerging Research Avenues for 2 Oxopropyl 2 Nitrobenzoate
Development of Innovative and Highly Efficient Synthetic Strategies
The synthesis of 2-oxopropyl benzoate (B1203000) derivatives is often achieved through established esterification methods. A common and effective strategy involves the reaction of a suitable carboxylic acid with an α-haloketone. For instance, various 2-(adamantan-1-yl)-2-oxoethyl benzoates have been synthesized by reacting 1-adamantyl bromomethyl ketone with different carboxylic acids in the presence of a base like potassium carbonate in a dimethylformamide medium. mdpi.comresearchgate.net This approach offers a template for the synthesis of 2-Oxopropyl 2-nitrobenzoate (B253500), where 2-nitrobenzoic acid would be reacted with a 2-oxopropyl halide.
Another promising avenue involves the Lewis acid-catalyzed conjugate addition to captodative alkenes. This has been demonstrated in the synthesis of a related compound, 1-(Furan-2-ylmethyl)-2-oxopropyl 4-Nitrobenzoate (B1230335), showcasing an efficient method that could be adapted for different substrates. thieme-connect.com Furthermore, direct oxidative esterification of aldehydes and alcohols, a greener alternative to traditional methods, is gaining traction. researchgate.net Research into applying such environmentally friendly, oxone-catalyzed esterification could provide a more sustainable route to 2-Oxopropyl 2-nitrobenzoate and its derivatives. researchgate.net
Future research will likely focus on optimizing these routes for higher yields, milder reaction conditions, and greater atom economy. The development of one-pot syntheses or flow chemistry processes could significantly enhance the efficiency and scalability of production.
| Synthetic Strategy | Key Reactants | Catalyst/Reagents | Potential Advantages |
| Haloketone Esterification | 2-Nitrobenzoic acid, 1-haloacetone | K₂CO₃, DMF | Well-established, versatile for various substituted benzoates. mdpi.comresearchgate.net |
| Lewis Acid-Catalyzed Addition | Captodative alkene, Furan (B31954) derivative | BF₃·OEt₂ | High efficiency, potential for stereocontrol. thieme-connect.com |
| Oxidative Esterification | 2-Nitrobenzoic acid, Acetone (B3395972) (or precursor) | Oxone or other oxidants | Environmentally friendly, avoids pre-functionalization. researchgate.net |
| Multicomponent Reactions | Aldehyde, Alcohol, Nitrile | Copper(II) triflate | High atom- and step-economy, one-pot synthesis. researchgate.net |
Exploration of Undiscovered Reactivity and Transformation Pathways
The bifunctional nature of this compound, containing both a ketone and a nitro-substituted ester, opens up a vast field for exploring novel reactivity. The 2-oxopropyl group is a versatile handle for various chemical transformations. For example, the ketone functionality can participate in aldol (B89426) condensations, as seen in the synthesis of rehmanone natural products where an acetone unit is key. thieme-connect.com It can also be a precursor for heterocyclic synthesis; compounds with a 2-oxopropyl side chain have been used to create pyrimidin-2-thione derivatives through cyclization reactions. ekb.eg
The nitrobenzoate portion of the molecule also offers significant synthetic potential. The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution. evitachem.com More commonly, the nitro group can be readily reduced to an amino group, a transformation that opens the door to a wide array of further functionalizations, including diazotization, acylation, and the synthesis of nitrogen-containing heterocycles. evitachem.com
Emerging areas in catalysis, such as nucleophilic phosphine (B1218219) catalysis, could unveil entirely new reaction pathways. acs.orgnih.gov This type of catalysis is known to activate electron-deficient systems like α,β-unsaturated ketones (ynones), which share reactivity patterns with the β-keto system in this compound. acs.orgnih.gov Applying these advanced catalytic methods could lead to novel annulations, cycloadditions, and asymmetric transformations that are currently unexplored for this substrate. orgsyn.orgrsc.org
Advanced In Silico Modeling for Predictive Chemical Behavior
Computational chemistry provides powerful tools for predicting the behavior of molecules, thereby guiding experimental design and accelerating discovery. For this compound, in silico modeling can offer profound insights into its electronic structure, reactivity, and potential interactions.
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate a molecule's structure with its biological or chemical activity. marquette.edu By developing QSAR models for a series of related nitrobenzoates, researchers could predict the properties of this compound without synthesizing it, saving time and resources. marquette.edumdpi.com
Density Functional Theory (DFT) calculations are particularly useful for understanding molecular properties. A study on the closely related compound 2-(4-chlorophenyl)-2-oxoethyl 3-nitrobenzoate provides a template for the types of analyses that would be valuable. researchgate.net Key parameters from such a study include:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around a molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is invaluable for predicting how the molecule will interact with other reagents. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net
These computational studies can predict sites of reactivity, elucidate reaction mechanisms, and help in the rational design of new experiments and applications for this compound. nih.gov
| Computational Parameter | Information Provided | Predicted Behavior for this compound |
| HOMO-LUMO Energy Gap | Chemical reactivity and kinetic stability. researchgate.net | A relatively small gap would suggest high reactivity, suitable for synthetic transformations. |
| Molecular Electrostatic Potential (MEP) | Nucleophilic and electrophilic sites. researchgate.net | Would likely show negative potential around the carbonyl and nitro oxygens and positive potential on the aromatic ring protons and methylene (B1212753) protons. |
| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer and stability. researchgate.net | Would quantify the electron-withdrawing effects of the nitro and ester groups and identify stabilizing hyperconjugative interactions. |
Integration into Novel Chemical Systems for Advanced Materials or Catalysis Research (general)
The structural features of this compound make it an attractive building block for the synthesis of more complex chemical systems for materials science and catalysis. The nitrobenzoate moiety is a well-known component in various functional materials. For example, nitroaromatic compounds are precursors to amines, which are essential in the synthesis of dyes, polymers, and pharmaceuticals. evitachem.com The reduction of the nitro group to an amine would transform this compound into a bifunctional monomer suitable for polymerization or for grafting onto surfaces to create new functional materials.
In catalysis, the nitrobenzoate structure can play several roles. It can be a component of a catalyst itself or a substrate in a catalytic reaction. For instance, nanoporous zeolite catalysts have been effectively used for the esterification of 4-nitrobenzoic acid, demonstrating the synergy between the substrate and catalyst material. scirp.org Furthermore, the 2-oxopropyl group is structurally related to α,β-unsaturated ketones, which are important substrates in catalytic oxidations. Research on the catalytic oxidation of cyclohexene (B86901) to 2-cyclohexene-1-one using copper oxide nanorods highlights the potential for metal-based catalysts to interact with and transform such functionalities. researchgate.net The integration of this compound or its derivatives into metal-organic frameworks (MOFs) or onto nanoparticle surfaces could lead to novel heterogeneous catalysts with unique selectivity and activity. The presence of multiple coordination sites (carbonyl and nitro groups) makes it a candidate for creating stable and active catalytic centers.
Q & A
Q. What is the synthetic route for 2-oxopropyl 2-nitrobenzoate, and what reaction conditions optimize its yield?
this compound can be synthesized via multicomponent reactions involving electron-poor ketones. For example, a one-pot reaction between (N-isocyanimino)triphenylphosphorane, primary amines, and 2-oxopropyl benzoate derivatives in dichloromethane at ambient temperature yields heterocyclic compounds with excellent efficiency . Key parameters include stoichiometric ratios (e.g., 1:1.5 molar ratio for chloroacetone in acetone at 80–85°C for 6 hours) and catalysts like potassium carbonate .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical. The 2-oxopropyl group can be confirmed via HMBC correlations, such as cross-peaks between H-6' (proton on the oxopropyl chain) and C-4/C-5 of the aromatic core . Mass spectrometry (HRESIMS) validates molecular formulas (e.g., observed m/z 295.0949 [M+Na] for a related compound) .
Q. How is this compound identified in chemical databases, and what are its key identifiers?
The compound is listed under CAS RN 54550-26-4, with systematic naming conventions emphasizing the 2-nitrobenzoate ester and 2-oxopropyl substituent . Reliable sources include PubChem and EPA DSSTox, which provide molecular weight (219.06 g/mol for analogs) and spectral data .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in Diels-Alder or cyclization reactions?
The electron-withdrawing nitro group enhances reactivity as a dienophile. In visible-light-promoted cyclizations, the 2-nitrobenzoate moiety stabilizes transition states via resonance, facilitating [4+2] cycloadditions without catalysts . Computational studies (e.g., using PubChem data) can model charge distribution and orbital interactions .
Q. How can researchers address contradictions in reaction yields when using this compound in multicomponent syntheses?
Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of the ester group). Optimization strategies include:
Q. What are the implications of the nitro group’s electronic effects on the compound’s reactivity in heterocyclic synthesis?
The ortho-nitro group increases electrophilicity at the carbonyl carbon, enabling nucleophilic attacks in oxadiazole formation. Comparative studies with 4-bromo or 4-methyl analogs reveal lower yields due to steric hindrance or reduced electron deficiency . Hammett constants (σ) quantify substituent effects, guiding substrate selection .
Q. How can microbial degradation pathways for this compound be investigated?
Nitroreductase-expressing bacteria (e.g., Pseudomonas spp.) may catalyze nitro group reduction to hydroxylamine intermediates, followed by ester hydrolysis. Assays include:
Q. What safety protocols are essential for handling this compound in laboratory settings?
While specific safety data for this compound is limited, analogs like dimethyl (1-diazo-2-oxopropyl)phosphonate require:
- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Storage in anhydrous conditions to prevent decomposition .
- Disposal via certified hazardous waste channels .
Methodological Recommendations
- Synthesis : Prioritize multicomponent reactions under inert atmospheres to prevent ester hydrolysis .
- Characterization : Combine NMR (for regiochemistry) and HRESIMS (for molecular formula validation) .
- Data Analysis : Use databases like Reaxys or PubChem to compare spectral libraries and predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
